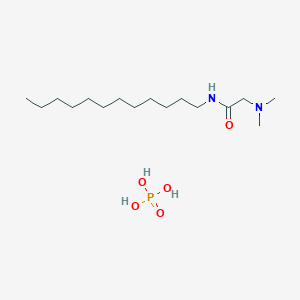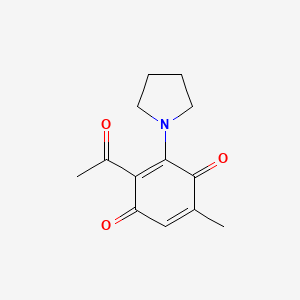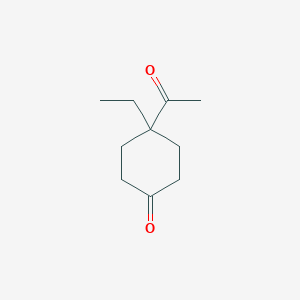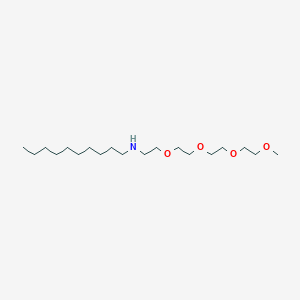
2-(dimethylamino)-N-dodecylacetamide;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dimethylamino)-N-dodecylacetamide;phosphoric acid is a compound that combines an amide and a phosphoric acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-dodecylacetamide typically involves the reaction of dimethylamine with dodecyl acetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures (around 70°C) to ensure complete reaction . The phosphoric acid group can be introduced through a subsequent reaction with phosphoric acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(dimethylamino)-N-dodecylacetamide;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or sodium methoxide.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of amines or alcohols.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Applications De Recherche Scientifique
2-(dimethylamino)-N-dodecylacetamide;phosphoric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of surfactants and emulsifiers for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(dimethylamino)-N-dodecylacetamide;phosphoric acid involves its interaction with specific molecular targets. The dimethylamino group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The phosphoric acid group can participate in phosphorylation reactions, which are crucial in many biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(dimethylamino)ethyl methacrylate: Used in polymer synthesis and drug delivery systems.
Dimethylaminoethanol: Known for its use in skin care products and cognitive function enhancement.
Dimethylaminopropylamine: Used in the production of surfactants and as a curing agent for epoxy resins.
Uniqueness
2-(dimethylamino)-N-dodecylacetamide;phosphoric acid is unique due to its combination of an amide and phosphoric acid group, which imparts distinct chemical properties and potential applications in various fields. Its amphiphilic nature makes it particularly useful in drug delivery and industrial applications.
Propriétés
Numéro CAS |
65284-04-0 |
|---|---|
Formule moléculaire |
C16H37N2O5P |
Poids moléculaire |
368.45 g/mol |
Nom IUPAC |
2-(dimethylamino)-N-dodecylacetamide;phosphoric acid |
InChI |
InChI=1S/C16H34N2O.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-17-16(19)15-18(2)3;1-5(2,3)4/h4-15H2,1-3H3,(H,17,19);(H3,1,2,3,4) |
Clé InChI |
HOVPXGKUZGSKDS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)CN(C)C.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)


![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)




